molecular formula C15H13N5O3 B14678641 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid CAS No. 31419-62-2

4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid

Cat. No.: B14678641
CAS No.: 31419-62-2
M. Wt: 311.30 g/mol
InChI Key: NUPBAMWCGBOCGM-UHFFFAOYSA-N
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Description

4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid, also known as pteroic acid, is a compound that belongs to the family of pteridines. It is a key intermediate in the biosynthesis of folic acid, which is essential for various cellular processes, including DNA synthesis and repair. The compound has a molecular formula of C14H12N6O3 and a molecular weight of 312.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid typically involves the condensation of 2-amino-4-oxo-6-formylpteridine with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable condensing agent, such as diethylphosphorocyanidate (DEPC), under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, which have applications in medicinal chemistry and biochemistry .

Scientific Research Applications

4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of folic acid and its derivatives.

    Biology: Plays a role in the study of folate metabolism and its impact on cellular processes.

    Medicine: Investigated for its potential in developing antifolate drugs for cancer therapy.

    Industry: Used in the production of folic acid supplements and fortified foods.

Mechanism of Action

The compound exerts its effects by participating in the folate biosynthesis pathway. It acts as a precursor to folic acid, which is essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in the folate pathway, such as dihydrofolate reductase. The compound’s role in this pathway is crucial for maintaining cellular function and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid is unique due to its specific role as an intermediate in folate biosynthesis. Unlike folic acid, which is the end product, this compound is a precursor that is crucial for the synthesis of folic acid and its derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications .

Properties

CAS No.

31419-62-2

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl]benzoic acid

InChI

InChI=1S/C15H13N5O3/c16-15-19-12-11(13(21)20-15)18-10(7-17-12)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H3,16,17,19,20,21)

InChI Key

NUPBAMWCGBOCGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)O

Origin of Product

United States

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